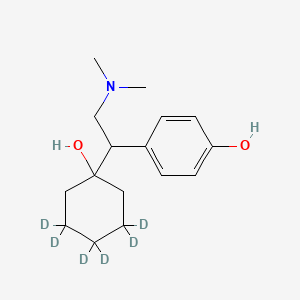

![molecular formula C19H17N7O2 B1147642 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol CAS No. 188112-92-7](/img/structure/B1147642.png)

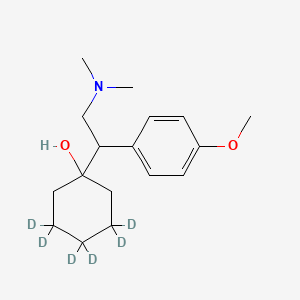

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

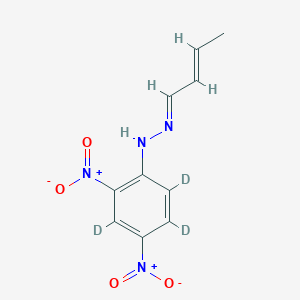

The compound “4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol” is a small molecule that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a pyrazolo ring, and a triazolo ring . The molecular formula is C16H15N7O2, and the molecular weight is 337.336 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2 . The compound is non-polymeric .Aplicaciones Científicas De Investigación

Adenosine A2A Antagonist

Desmethyl SCH 442416 has been used as a selective adenosine A2A antagonist . This application is particularly useful in studying the effects of this compound on cyclic adenosine monophosphate (cAMP) production in T/C-28a2 chondrocytes or hFOB 1.19 osteoblasts .

Presynaptic A2A Receptor Antagonist

This compound has been used as a presynaptic A2A receptor antagonist to study its effects on receptor blockade on δ9-Tetrahydrocannabinol (THC) self-administration in squirrel monkeys . This research can provide insights into the role of A2A receptors in THC addiction and potential therapeutic interventions.

Cocaine-Induced Locomotion and Cocaine-Seeking Behavior

Desmethyl SCH 442416 has been used to study its effects on cocaine-induced locomotion and cocaine-seeking behavior in mice . This research can help understand the neurochemical mechanisms underlying cocaine addiction and explore potential treatments.

Solubility in DMSO and Ethylene Glycol

The compound is insoluble in water but soluble in DMSO and ethylene glycol . This property is important for its application in various biological assays and pharmacological studies.

Stability in Ethylene Glycol

Solutions of Desmethyl SCH 442416 in ethylene glycol (100%) were found stable over more than four months at 4 °C . This stability is crucial for long-term storage and use in research applications.

UV-Vis Absorption Spectrophotometry

The stabilities of Desmethyl SCH 442416 in 10% ethylene glycol - Tris-KCl buffer were tested using UV-Vis absorption spectrophotometry . This application is important for determining the concentration of the compound in solution and monitoring its stability over time.

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDUXMMFIPBLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl SCH 442416 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

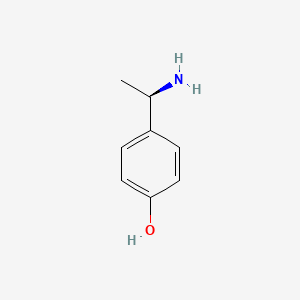

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

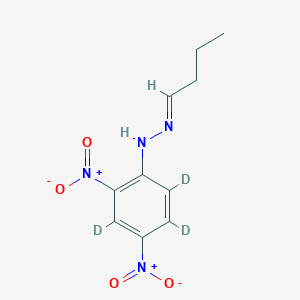

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)